ethyl 4-amino-3-bromobenzoate hydrochloride
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Overview
Description
Ethyl 4-amino-3-bromobenzoate hydrochloride is an organic compound with the molecular formula C9H10BrNO2·HCl. It is a derivative of benzoic acid and contains both amino and bromine substituents on the benzene ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-3-bromobenzoate hydrochloride can be synthesized through a multi-step process. One common method involves the bromination of ethyl 4-aminobenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The final product is often purified through recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-bromobenzoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an organic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) in aqueous or organic solvents
Major Products Formed
Substitution: Ethyl 4-amino-3-hydroxybenzoate or ethyl 4-amino-3-alkoxybenzoate.
Reduction: Ethyl 4-amino-3-bromobenzoate.
Oxidation: Ethyl 4-nitro-3-bromobenzoate
Scientific Research Applications
Ethyl 4-amino-3-bromobenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs, particularly as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-bromobenzoate hydrochloride involves its interaction with specific molecular targets. The amino and bromine substituents on the benzene ring allow it to form hydrogen bonds and halogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations in the body, further influencing its activity .
Comparison with Similar Compounds
Ethyl 4-amino-3-bromobenzoate hydrochloride can be compared with other similar compounds such as:
Methyl 4-amino-3-bromobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-amino-3-chlorobenzoate: Contains a chlorine atom instead of a bromine atom.
Ethyl 4-amino-3-iodobenzoate: Contains an iodine atom instead of a bromine atom
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both amino and bromine substituents allows for versatile chemical modifications and interactions with biological targets .
Properties
CAS No. |
865139-46-4 |
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Molecular Formula |
C9H11BrClNO2 |
Molecular Weight |
280.5 |
Purity |
95 |
Origin of Product |
United States |
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